Cas no 3342-77-6 (2-(Formylamino)benzoic Acid (>90%))

2-(Formylamino)benzoic Acid (>90%) 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-(formylamino)-
- 2-(FORMYLAMINO)BENZOIC ACID
- 2-formamidobenzoic acid
- N-FORMYLANTHRANILIC ACID
- Formylanthranilic acid
- NSC 509050
- MFCD00088808
- 2-formamidobenzoate
- N-formyl-anthranilic acid
- 2-(formylamino)benzoate
- 2-(Formylamino)-benzoic acid
- 2-formamidobenzoicacid
- NSC509050
- SCHEMBL501876
- UNII-6670418F9K
- Formylanthranilate
- NS00123207
- 6670418F9K
- ANTHRANILIC ACID, N-FORMYL-
- CHEMBL1213015
- AKOS000504260
- Q27104373
- NSC-509050
- 3342-77-6
- CS-0320340
- FT-0682683
- C05653
- VS-07376
- CHEBI:36575
- 2-(Formylamino)benzoic acid #
- Benzoic acid, 2-(formylamino)-
- 2-(Formylamino)benzoic Acid (>90%)
- DTXSID70187059
- 2-(Formylamino)-benzoate
- 2-(Formylamino)benzoicacid
- DB-202370
- G69686
- STL068906
- BBL023279
-
- MDL: MFCD00088808
- インチ: InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12)
- InChIKey: LLLPDUXGHXIXIW-UHFFFAOYSA-N
- ほほえんだ: O=C(O)C1=CC=CC=C1NC=O
計算された属性
- せいみつぶんしりょう: 164.03500
- どういたいしつりょう: 165.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.390
- ゆうかいてん: 161-163 ºC
- PSA: 69.23000
- LogP: 0.32730
2-(Formylamino)benzoic Acid (>90%) セキュリティ情報
- 危険レベル:IRRITANT
2-(Formylamino)benzoic Acid (>90%) 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(Formylamino)benzoic Acid (>90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058441-500mg |
2-(Formylamino)benzoic acid |
3342-77-6 | 500mg |
3233.0CNY | 2021-07-05 | ||
Crysdot LLC | CD12082376-5g |
2-Formamidobenzoic acid |
3342-77-6 | 95+% | 5g |
$704 | 2024-07-24 | |
TRC | F342770-10mg |
2-(Formylamino)benzoic Acid (>90%) |
3342-77-6 | 10mg |
$ 59.00 | 2023-09-07 | ||
TRC | F342770-100mg |
2-(Formylamino)benzoic Acid (>90%) |
3342-77-6 | 100mg |
$ 224.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058441-500mg |
2-(Formylamino)benzoic acid |
3342-77-6 | 500mg |
3233CNY | 2021-05-07 | ||
Matrix Scientific | 058441-500mg |
2-(Formylamino)benzoic acid |
3342-77-6 | 500mg |
$171.00 | 2023-09-10 | ||
Matrix Scientific | 058441-1g |
2-(Formylamino)benzoic acid |
3342-77-6 | 1g |
$263.00 | 2023-09-10 | ||
A2B Chem LLC | AD46331-1g |
2-Formamidobenzoic acid |
3342-77-6 | 95% | 1g |
$230.00 | 2024-04-20 | |
abcr | AB384656-1g |
2-(Formylamino)benzoic acid; . |
3342-77-6 | 1g |
€503.60 | 2024-07-24 | ||
1PlusChem | 1P007FUJ-100mg |
2-Formamidobenzoic acid |
3342-77-6 | 95% | 100mg |
$52.00 | 2025-02-22 |
2-(Formylamino)benzoic Acid (>90%) 関連文献
-
1. 231. Synthetic antimalarials. Part XLVI. Some 4-dialkylaminoalkylaminoquinoline derivativesJustus K. Landquist J. Chem. Soc. 1951 1038
-
Kurosh Rad-Moghadam,Mohammad S. Khajavi J. Chem. Res. (S) 1998 702
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R. B. Herbert Nat. Prod. Rep. 1995 12 55
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Gengan Du,Qi Guo,Xiaohai Yan,Hong Chen,Yahong Yuan,Tianli Yue Food Funct. 2022 13 11690
-
6. 159. Syntheses of heterocyclic compounds. Part IX. Action of manganese dioxide on heterocyclesB. Hughes,H. Suschitzky J. Chem. Soc. 1965 875
-
7. 158. Rearrangements in the oxidation of 3-phenylquinolinesC. W. Rees,C. R. Sabet J. Chem. Soc. 1965 870
-
Yuanyuan Zhao,Xuefeng Chen,Yanni Zhao,Wei Jia,Xiangna Chang,Huan Liu,Ning Liu RSC Adv. 2020 10 11918
-
Shailesh R. Desai,Praveen Kumar,William S. Chilton Chem. Commun. 1996 1321
2-(Formylamino)benzoic Acid (>90%)に関する追加情報
Introduction to 2-(Formylamino)benzoic Acid (>90%) and Its Significance in Modern Chemical Research
2-(Formylamino)benzoic acid (>90%), with the CAS number 3342-77-6, is a highly pure and versatile compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its high purity (>90%), serves as a crucial intermediate in the synthesis of various bioactive molecules, including drugs and diagnostic agents. Its unique structural properties, combining both formyl and amino functional groups, make it a valuable building block for designing novel therapeutic agents with enhanced efficacy and selectivity.
The chemical structure of 2-(Formylamino)benzoic acid (>90%) consists of a benzoic acid core substituted with a formylamino group at the para position. This arrangement imparts remarkable reactivity, enabling its participation in a wide range of chemical transformations such as condensation reactions, hydrolysis, and oxidation processes. These reactions are fundamental in the synthesis of complex molecules, making this compound indispensable in both academic and industrial laboratories.
In recent years, 2-(Formylamino)benzoic acid (>90%) has been extensively studied for its potential applications in drug development. Its ability to act as a precursor for heterocyclic compounds has opened new avenues in medicinal chemistry. For instance, researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways. One notable area of research involves its use in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. These inhibitors have shown promising results in preclinical studies, highlighting the compound's therapeutic potential.
The compound's significance extends beyond drug development into the realm of diagnostic imaging. Researchers have explored its derivatives as contrast agents for magnetic resonance imaging (MRI). The formyl group in 2-(Formylamino)benzoic acid (>90%) allows for facile conjugation with MRI contrast agents, enhancing image resolution and sensitivity. This application has significant implications for early detection and monitoring of diseases such as neurodegenerative disorders and cardiovascular conditions.
Furthermore, 2-(Formylamino)benzoic acid (>90%) has found utility in materials science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices improves thermal stability and mechanical strength, making it an attractive candidate for high-performance materials used in aerospace and automotive industries. The compound's ability to undergo cross-linking reactions also makes it suitable for creating hydrogels with biomedical applications, such as wound dressings and drug delivery systems.
The synthesis of 2-(Formylamino)benzoic acid (>90%) typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that researchers can rely on this compound for sensitive applications without compromising on quality. Techniques such as catalytic hydrogenation, oxidation, and protection-deprotection strategies are commonly employed to construct the desired molecular framework.
Recent advancements in computational chemistry have also contributed to optimizing the synthesis of 2-(Formylamino)benzoic acid (>90%). Molecular modeling studies have identified efficient reaction pathways and catalysts that enhance production efficiency while minimizing environmental impact. These computational insights have accelerated the development of greener synthetic routes, aligning with global efforts to promote sustainable chemistry practices.
The versatility of 2-(Formylamino)benzoic acid (>90%) is further underscored by its role in agrochemical research. Derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to interfere with essential enzymatic pathways in plants. Such applications hold promise for developing environmentally friendly crop protection agents that reduce reliance on traditional agrochemicals.
In conclusion, 2-(Formylamino)benzoic acid (>90%), identified by its CAS number 3342-77-6, is a cornerstone compound in modern chemical research. Its broad applicability across pharmaceuticals, diagnostics, materials science, and agrochemicals underscores its importance as a synthetic intermediate. As research continues to uncover new uses for this versatile molecule, its impact on scientific innovation is poised to grow even further.
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